molecular formula C16H15Cl2NO2 B2782510 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide CAS No. 1795419-98-5

2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2782510
CAS No.: 1795419-98-5
M. Wt: 324.2
InChI Key: WYIQHXUGXZNJQK-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to a methoxyethylamine moiety. This compound’s structure includes two chlorinated aromatic rings and a methoxyethyl chain, contributing to its unique physicochemical and biological properties. Benzamide derivatives are widely studied for their pesticidal, antimicrobial, and pharmacological activities, often attributed to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-15(11-6-2-4-8-13(11)17)10-19-16(20)12-7-3-5-9-14(12)18/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIQHXUGXZNJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with chloro and methoxyethyl substituents, which contribute to its biological activity. The synthesis typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

  • Nitration : Introducing a nitro group into the benzene ring.
  • Reduction : Converting the nitro group to an amine.
  • Chlorination : Adding the chloro substituent.
  • Sulfamoylation : Introducing the sulfamoyl group.
  • Amidation : Forming the final benzamide structure.

These steps can be adjusted based on desired derivatives and specific applications in research .

Anticancer Properties

Research indicates that 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves modulation of cellular pathways that lead to increased apoptosis rates, evidenced by significant increases in annexin V-FITC positive cells compared to controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibition against various bacterial strains, suggesting potential applications as an antibacterial agent. The effectiveness was measured through zone of inhibition assays, where it showed comparable results to standard antibiotics .

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity, making it a valuable candidate for further research in therapeutic applications .

Case Studies

  • Breast Cancer Research : A study focused on the compound's ability to induce apoptosis in MDA-MB-231 cells showed a remarkable increase in apoptotic markers when treated with the compound compared to untreated controls. This highlights its potential as a therapeutic agent in oncology .
  • Antimicrobial Studies : In another study, the compound was tested against several bacterial strains, demonstrating significant antibacterial activity at low concentrations. This positions it as a candidate for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoroethoxy in 17 ) lower melting points compared to electron-donating groups (e.g., methoxy in 16 ).

Benzimidazole and Thiazole Derivatives (–13)

Benzamides with heterocyclic substituents exhibit distinct biological profiles:

Compound Name Substituent Biological Activity
N-[2-(2-Chlorophenyl)-benzimidazol-1-ylmethyl]-benzamide Benzimidazole ring Antimicrobial (gram-positive bacteria)
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide Thiazole ring with methoxybenzyl Unknown (structural studies)
2-Chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide Benzothiazole with sulfonyl Potential enzyme inhibition (sulfonyl group)

Key Findings :

  • Benzimidazole derivatives (e.g., 7c in ) show enhanced antimicrobial activity due to the planar aromatic system, which facilitates DNA intercalation.
  • The title compound lacks a heterocyclic ring but compensates with a chlorinated aromatic system, which may favor different target interactions .

Indole and Nitazoxanide Derivatives (–16)

Compound Name Substituent Molecular Weight logP Biological Application
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide Indole ring with methoxy 328.8 3.9 Not reported (high lipophilicity suggests CNS penetration)
Nitazoxanide Nitro-thiazole 307.3 2.5 Antiparasitic (broad-spectrum)

Key Findings :

  • The indole derivative’s higher logP (3.9 vs. 2.5 for nitazoxanide) indicates greater lipophilicity, which may enhance membrane permeability.

Structural Analogues with Chlorinated Aromatic Systems ()

Compound Name Substituent Amide Conformation Melting Point (°C)
2-Chloro-N-(2-chlorophenyl)benzamide 2-Chlorophenyl Trans 162–164 (literature)
2-Chloro-N-(2-methylphenyl)benzamide 2-Methylphenyl Trans Not reported

Key Findings :

  • The trans conformation of the amide group is conserved across these analogs, stabilizing crystal packing via N–H···O hydrogen bonds .

Biological Activity

2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(2-chlorophenyl)-2-methoxyethylamine. Structural analysis using X-ray crystallography has shown that the compound exhibits a planar conformation with specific dihedral angles between functional groups, which can influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve apoptosis induction, with significant increases in annexin V-FITC positivity observed in treated cells, indicating early apoptotic events .

Table 1: Anticancer Activity of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.93Induction of apoptosis
HCT-1160.268VEGFR-2 inhibition and G2/M arrest

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated significant antibacterial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated a promising inhibition rate at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .

Table 2: Antibacterial Activity

Bacterial StrainInhibition (%) at 50 µg/mL
Staphylococcus aureus80.69
Klebsiella pneumoniae79.46

Mechanistic Insights

The biological activity of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide can be attributed to its interaction with specific molecular targets. Molecular docking studies have suggested that the compound binds effectively to the active site of carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis. The selectivity for CA IX over other isoforms (CA II) enhances its therapeutic potential while minimizing side effects .

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings, providing a contextual background for the potential application of 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide:

  • Case Study on Apoptosis Induction : In a study involving MDA-MB-231 cells, treatment with related compounds led to a marked increase in apoptotic cell death, supporting the hypothesis that structural modifications can enhance pro-apoptotic effects.
  • Antibacterial Efficacy Comparison : Comparative studies showed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, suggesting that slight modifications could optimize efficacy against resistant strains.

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide?

Answer:
The synthesis typically involves a multi-step approach starting with coupling a benzoyl chloride derivative with a substituted phenethylamine. Key steps include:

  • Acylation : Reacting 2-chlorobenzoyl chloride with 2-(2-chlorophenyl)-2-methoxyethylamine under Schotten-Baumann conditions (e.g., dichloromethane, aqueous NaOH) to form the amide bond .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Optimize yields (typically 60–75%) by controlling reaction temperature (0–5°C during acylation) and stoichiometry (1:1.1 molar ratio of amine to acyl chloride) .
  • Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and confirm purity via melting point (reported range: 142–145°C) .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Structural verification requires a combination of analytical techniques:

  • X-ray Crystallography : Resolve the crystal structure to confirm the planar benzamide core and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings: 45–55°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include δ 7.3–7.5 ppm (aromatic protons), δ 4.2 ppm (methoxy group), and δ 3.8 ppm (methylene adjacent to oxygen) .
    • IR : Detect amide C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₄Cl₂NO₂) with [M+H]+ at m/z 322.0372 .

Advanced: What are the key considerations in designing biological assays for this compound?

Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., substituted benzamides inhibiting PARP or EGFR) .
  • Assay Conditions :
    • Use in vitro models (e.g., cancer cell lines like MCF-7 or HEK293) with ATP concentration adjusted to physiological levels (1–10 mM) to avoid false negatives .
    • Include controls for solubility (DMSO ≤0.1% v/v) and stability (pre-incubate compound in assay buffer for 24h) .
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 μM, using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Reported IC₅₀ ranges: 5–20 μM for kinase inhibition .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?

Answer:
Contradictions often arise from assay variability or impurities:

  • Reproducibility Checks :
    • Validate purity (>95% via HPLC, C18 column, acetonitrile/water gradient) .
    • Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines) .
  • Mechanistic Studies :
    • Perform competitive binding assays (e.g., SPR or ITC) to confirm target engagement .
    • Use knockout cell lines to rule off-target effects (e.g., CRISPR-edited EGFR-null cells) .
  • Meta-Analysis : Compare data across studies using tools like ChemRICH to identify outliers linked to solvent choice (e.g., DMSO vs. cyclodextrin) .

Advanced: What computational methods predict the biological targets and binding modes of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (PDB IDs: 1M17, 2ITO). Key residues: Hydrogen bonding with hinge-region Lys/Met and hydrophobic contacts with gatekeeper Phe .
  • QSAR Models : Train models on datasets like ChEMBL (IC₅₀ values for 200+ benzamides) to predict logP (clogP ~3.2) and polar surface area (PSA ~60 Ų) .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

Advanced: How does substituent variation (e.g., halogen position) affect the compound’s activity?

Answer:

  • Electron-Withdrawing Groups :
    • 2-Chlorophenyl vs. 4-Chlorophenyl : 2-substitution enhances potency (IC₅₀ reduced by 30%) due to improved hydrophobic packing in enzyme pockets .
    • Methoxy Position : 2-Methoxyethyl groups improve solubility (logS −4.1 vs. −5.2 for non-methoxy analogs) without sacrificing activity .
  • SAR Trends :
    • Replace Cl with F: Reduces cytotoxicity (CC₅₀ increases from 50 μM to >100 μM) but lowers target affinity .
    • Add methyl groups to the benzamide core: Increases metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 25 min for unsubstituted analogs) .

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